molecular formula C23H27N5OS3 B11036034 2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate

2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11036034
M. Wt: 485.7 g/mol
InChI Key: JWHMCBYPSFNVEO-UHFFFAOYSA-N
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Description

2-[(6-BENZYL-3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)AMINO]-2-OXOETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydrothiophene ring, a pyridine ring, and a pyrazinecarbodithioate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-BENZYL-3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)AMINO]-2-OXOETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE typically involves multiple steps, starting with the preparation of the tetrahydrothiophene and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-BENZYL-3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)AMINO]-2-OXOETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and halogenated compounds. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(6-BENZYL-3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)AMINO]-2-OXOETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[(6-BENZYL-3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)AMINO]-2-OXOETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(6-BENZYL-3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)AMINO]-2-OXOETHYL 4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C23H27N5OS3

Molecular Weight

485.7 g/mol

IUPAC Name

[2-[(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl] 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C23H27N5OS3/c1-26-9-11-28(12-10-26)23(30)31-16-21(29)25-22-19(13-24)18-7-8-27(15-20(18)32-22)14-17-5-3-2-4-6-17/h2-6H,7-12,14-16H2,1H3,(H,25,29)

InChI Key

JWHMCBYPSFNVEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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